tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is a chemical compound that features a tert-butyl group, a phenoxy group, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenoxy compound under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of tert-butyl carbamate with 2,6-dimethylphenol in the presence of a suitable catalyst and solvent .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during complex organic syntheses .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamate-protected molecules in biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. It is also employed in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases and proteases. The released amine can then interact with its molecular targets, such as receptors or enzymes, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
2,6-Dimethylphenol: A phenolic compound used in the synthesis of various organic molecules.
tert-Butyl (S)-phenylcarbamate: A similar compound with a phenyl group instead of a dimethylphenoxy group.
Uniqueness
tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is unique due to the presence of both the tert-butyl and dimethylphenoxy groups. This combination provides specific steric and electronic properties that influence its reactivity and interactions with biological targets. The compound’s ability to act as a protecting group and its potential use in prodrug design further highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11-8-7-9-12(2)14(11)19-10-13(3)17-15(18)20-16(4,5)6/h7-9,13H,10H2,1-6H3,(H,17,18)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMSVSKVLSAQQB-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@H](C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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